Borapetoside E

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Extracted from Tinospora crispa; structure in first source

Comprehensive Technical Guide to Borapetoside E: Chemistry, Pharmacology, and Research Applications

Introduction and Chemical Properties

Borapetoside E is a naturally occurring clerodane-type furanoditerpenoid primarily isolated from the medicinal plant Tinospora crispa (L.) Hook. f. & Thomson, belonging to the Menispermaceae family [1] [2]. This biologically active compound has gained significant attention in pharmacological research due to its promising anti-diabetic properties and multi-faceted mechanisms of action [3] [4]. The compound is part of a series of borapetosides (A-F) found in T. crispa, with this compound demonstrating particularly interesting effects on glucose and lipid metabolism [1].

Tinospora crispa has a long history of traditional use across Southeast Asia for treating diabetes, jaundice, rheumatism, urinary disorders, fever, and hypertension [2]. The plant is characterized by stems with a prominent tuberculate surface, which helps distinguish it from related species like T. cordifolia and T. sinensis [2]. This compound is typically extracted from the vines or stems of the plant using various solvent systems, with the n-butanol soluble fraction often containing this compound along with other related diterpenoids [5].

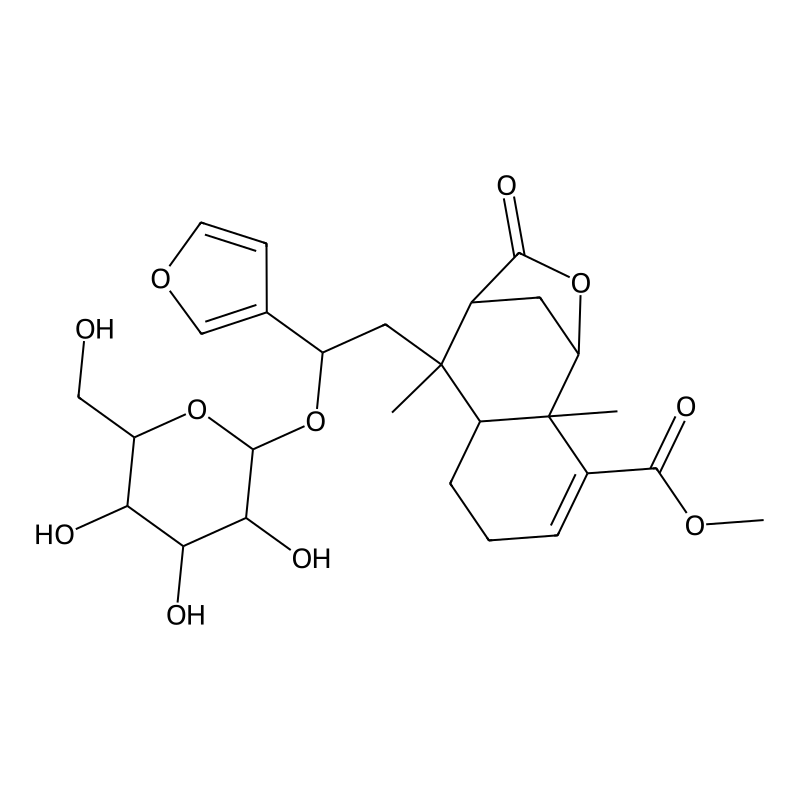

The chemical structure of this compound features a characteristic clerodane skeleton with multiple chiral centers that confer its specific three-dimensional configuration and biological activity [1]. The presence of both furan and glucose moieties contributes to its amphiphilic character and likely influences its bioavailability and target interactions [1].

Table 1: Basic Chemical Properties of this compound

| Property | Specification |

|---|---|

| CAS Registry Number | 151200-49-6 |

| Molecular Formula | C₂₇H₃₆O₁₁ |

| Molecular Weight | 536.57 g/mol |

| IUPAC Name | methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.0²,⁷]dodec-3-ene-3-carboxylate |

| SMILES Notation | CC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O |

| Physical Form | Powder |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |

Pharmacological Activities

Anti-Diabetic Effects

This compound demonstrates significant anti-hyperglycemic activity in various animal models of diabetes. In both alloxan-induced hyperglycemic mice and db/db type 2 diabetic mice, this compound significantly reduced serum glucose levels in a dose-dependent manner [5]. Research has shown that this compound improves hyperglycemia, insulin resistance, hepatic steatosis, hyperlipidemia, and oxygen consumption in obese mice fed a high-fat diet [3] [4]. The glucose-lowering effects of this compound were comparable to or better than the widely used anti-diabetic drug metformin in experimental models [1].

The anti-diabetic effects of this compound appear to be mediated through multiple complementary mechanisms. It enhances insulin sensitivity, promotes glucose utilization in peripheral tissues, and suppresses hepatic glucose production [1]. Unlike some anti-diabetic agents that work primarily through a single mechanism, this compound's multi-target approach makes it particularly interesting for addressing the complex pathophysiology of type 2 diabetes mellitus [1].

Lipid Metabolism Regulation

Beyond its glucoregulatory properties, this compound exhibits beneficial effects on lipid metabolism. In high-fat-diet-induced obese mice, treatment with this compound resulted in significant improvement in hyperlipidemia and hepatic steatosis [1]. The compound suppresses the expression of sterol regulatory element binding proteins (SREBPs) and their downstream target genes related to lipid synthesis in both the liver and adipose tissue [3] [4].

This dual action on both glucose and lipid metabolism positions this compound as a promising candidate for managing metabolic syndrome and its associated complications [1]. The simultaneous improvement in hyperglycemia and dyslipidemia addresses two key cardiovascular risk factors that frequently coexist in patients with type 2 diabetes [1].

Cardiovascular Effects

Research on isolated rat left atria has revealed that this compound exhibits positive inotropic effects [5]. However, it is important to note that in the same study, the crude extract of Tinospora crispa demonstrated more pronounced effects than individual components, suggesting potential synergistic interactions among multiple bioactive compounds in the plant [5].

The cardiovascular effects of Tinospora crispa extracts appear to result from the concerted action of several bioactive compounds, including higenamine, salsolinol, tyramine, adenosine, and uridine, which act through adrenergic and purinergic pathways [5]. While this compound contributes to the overall pharmacological profile, its specific cardiovascular effects relative to other compounds in the extract warrant further investigation.

Table 2: Pharmacological Activities of this compound in Experimental Models

| Activity | Experimental Model | Key Findings | Reference |

|---|---|---|---|

| Anti-hyperglycemic | Alloxan-induced hyperglycemic mice | Significant reduction in serum glucose levels, dose-dependent manner | [5] |

| Anti-hyperglycemic | db/db type 2 diabetic mice | Significant reduction in serum glucose levels, dose-dependent manner | [5] |

| Improvement of insulin resistance | High-fat-diet-induced obese mice | Improved insulin sensitivity, enhanced glucose utilization | [1] |

| Lipid metabolism regulation | High-fat-diet-induced obese mice | Improved hyperlipidemia, hepatic steatosis, inhibited SREBPs expression | [3] [4] |

| Energy metabolism | Obese mice | Increased oxygen consumption | [3] [4] |

| Cardiovascular effects | Isolated rat left atria | Positive inotropic effects | [5] |

Mechanisms of Action

Molecular Targets and Signaling Pathways

This compound exerts its pharmacological effects through multiple interconnected signaling pathways that regulate glucose and lipid homeostasis. A key mechanism involves the suppression of sterol regulatory element binding proteins (SREBPs), which are master transcription factors controlling lipid synthesis [3] [4]. By inhibiting SREBP expression in the liver and adipose tissue, this compound downregulates genes involved in lipogenesis, leading to reduced lipid accumulation and improved hyperlipidemia [1].

In addition to its effects on lipid metabolism, this compound influences insulin signaling pathways. While the exact molecular targets remain under investigation, related compounds in the borapetoside family (particularly borapetoside A) have been shown to induce phosphorylation of insulin receptor (IR), Akt, AS160, and glucose transporter 2 (GLUT2) [6]. These compounds also decrease the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in hepatic gluconeogenesis [6]. The structural similarities among borapetosides suggest that this compound likely shares these mechanisms, though with potentially varying potency.

The following diagram illustrates the primary signaling pathways through which this compound exerts its anti-diabetic and lipid-lowering effects:

Figure 1: Signaling pathways and molecular mechanisms of this compound. The compound simultaneously targets glucose metabolism (green), lipid metabolism (red), and energy expenditure (blue) through multiple interconnected pathways.

Structural Activity Relationships

The hypoglycemic potency of borapetosides varies significantly depending on their specific structural features [7]. Research comparing borapetosides A, B, and C has revealed that the C-8 stereochemistry plays a critical role in determining hypoglycemic activity [7]. Active borapetosides A and C possess 8R-chirality, while the inactive borapetoside B possesses 8S-chirality [7]. Additionally, the location of the glycoside moiety (at C-3 for borapetoside A versus C-6 for borapetoside C) and the formation of a lactone between C-4 and C-6 in borapetoside A contribute to differences in hypoglycemic potency among these structurally related compounds [7].

While similar structure-activity relationship studies specifically focusing on this compound are more limited, its structural features suggest it shares the critical 8R-chirality present in other active borapetosides. The specific positioning of its functional groups likely influences its bioavailability, target binding affinity, and overall pharmacological profile compared to other borapetosides.

Experimental Protocols

In Vitro Assays

Glycogen Content Assay in Cell Lines: This protocol measures the effect of this compound on glycogen synthesis in relevant cell models [6].

- Cell Lines: Differentiated C2C12 myotubes (mouse skeletal muscle cells) and Hep3B hepatocytes (human hepatocellular carcinoma cells)

- Culture Conditions: C2C12 cells maintained in Dulbecco's Modified Eagle Medium (DMEM); Hep3B cells in Roswell Park Memorial Institute Medium 1640 (RPMI 1640). Both supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in 5% CO₂ [6]

- Treatment: Cells exposed to this compound at concentrations ranging from 10⁻⁸ to 10⁻⁶ mol/L for specified duration

- IL-6-Induced Insulin Resistance Model: Differentiated C2C12 myotubes pretreated with IL-6 (10 ng/mL) for 24 hours to induce insulin resistance before this compound treatment [6]

- Glycogen Measurement: Cellular glycogen content measured using appropriate biochemical assays after treatment period

- Data Analysis: Fold changes in glycogen content calculated relative to untreated control cells

In Vivo Studies

Anti-Hyperglycemic Activity in Diabetic Mouse Models: This protocol evaluates the glucose-lowering effects of this compound in established animal models of diabetes [5].

- Animal Models:

- Alloxan-induced hyperglycemic mice

- db/db type 2 diabetic mice

- High-fat-diet-induced obese mice

- Experimental Groups: Mice divided into minimum of three groups: vehicle control, this compound treatment, and positive control (e.g., metformin)

- Dosing: this compound administered in dose-dependent manner (specific doses determined based on preliminary studies)

- Treatment Duration: Varies from single-dose administration to continuous treatment for 7 days or longer

- Blood Collection: Serum samples collected via tail vein or retro-orbital bleeding at predetermined time points

- Glucose Measurement: Serum glucose levels measured using glucose oxidase method or glucometer

- Insulin Measurement: Plasma insulin levels determined by ELISA in appropriate models

- Additional Assessments: Intraperitoneal glucose tolerance test (IPGTT), insulin signaling pathway analysis via Western blotting, gene expression analysis of key metabolic regulators

Histological and Molecular Analyses:

- Tissue Collection: Liver and adipose tissue collected at endpoint for histological and molecular analyses

- Gene Expression: SREBP and downstream lipogenic gene expression analyzed by RT-qPCR or Western blotting [3] [4]

- Histology: Liver sections stained with H&E or Oil Red O to assess hepatic steatosis

- Statistical Analysis: Data expressed as mean ± SEM, analyzed by one-way ANOVA followed by appropriate post-hoc tests

The following diagram outlines the typical workflow for evaluating this compound's anti-diabetic activity in preclinical models:

Figure 2: Experimental workflow for evaluating this compound's anti-diabetic activity in preclinical models, from study design to data analysis.

Safety and Toxicology

Hepatotoxicity Concerns

Despite its promising therapeutic potential, this compound and other clerodane furanoditerpenoids from Tinospora crispa have been associated with potential hepatotoxicity [2]. A case report documented a 57-year-old male patient who developed toxic hepatitis with cholestasis and cytolysis after consuming aqueous extracts of fresh T. crispa stems [2]. The patient presented with jaundice, fever, and asthenia, with laboratory tests revealing significant hepatocellular damage (ALT 1923 U/L; AST 873 U/L) and cholestasis (γGT 155 U/L) [2].

Phytochemical analysis of the incriminated sample revealed the presence of borapetoside C as the main compound, along with 17 additional furanoditerpenoid analogues [2]. These findings support the hypothesis that the mechanisms underlying hepatotoxicity of Tinospora crispa are similar to those encountered with other furanoditerpenoid-containing plants such as Teucrium chamaedrys or Dioscorea bulbifera [2]. The presence of the furan ring in these compounds is suspected to play a role in their hepatotoxic potential, possibly through the formation of reactive metabolites [2].

Benefit-Risk Considerations

In the context of type 2 diabetes treatment, the potential benefits of this compound must be carefully weighed against its hepatotoxicity risk [2]. Researchers recommend that Tinospora crispa intake should be more closely monitored for signs of hepatotoxicity, especially with prolonged use [2]. The hepatotoxicity appears to be dose-dependent and may vary between different preparations of the plant material [2].

It is worth noting that the hepatotoxicity case occurred with consumption of aqueous extracts of fresh stems, which contained a higher amount of borapetoside C compared to older reference samples consisting of dried stems [2]. This suggests that processing methods and plant maturity may influence the concentration of potentially toxic compounds in Tinospora crispa preparations.

Research Applications and Commercial Availability

Potential Drug Development

This compound represents a promising lead compound for the development of new multi-target therapies for diabetes and metabolic syndrome [1]. Its dual action on both glucose and lipid metabolism addresses key pathological features of type 2 diabetes, while its effects on energy expenditure suggest potential applications in obesity management [3] [4]. Future research directions should focus on:

- Detailed Molecular Mechanisms: More comprehensive studies to elucidate specific molecular targets and signaling pathways [1]

- Structure-Activity Relationships: Investigation of structure-activity relationships among various borapetosides to develop more potent and selective derivatives [1]

- Clinical Trials: Evaluation of efficacy and safety in humans with diabetes, hyperlipidemia, or metabolic syndrome [1]

- Formulation Development: Optimization of delivery systems to enhance bioavailability and reduce potential toxicity

Commercial Availability and Research Use

This compound is commercially available for research purposes from several chemical suppliers [3] [4] [5]. Researchers can obtain the compound in various quantities and purity grades, typically ranging from 5mg to 250mg, with prices varying based on purity and supplier [3] [5].

Table 3: Commercial Availability of this compound for Research Use

| Supplier | Catalog Number | Purity | Packaging | Price |

|---|---|---|---|---|

| Arctom | CFN96274 | ≥98% | 5mg | $463 |

| Crysdot | CD32002357 | 95+% | 5mg | $930 |

| ChemFaces | CFN96274 | ≥98% | 10mg | $318 |

| MedChemExpress | HY-N2953 | Not specified | 50mg, 100mg, 250mg | Quote upon request |

Conclusion

References

- 1. This compound - 151200-49-6 [vulcanchem.com]

- 2. Clerodane furanoditerpenoids as the probable cause of ... [nature.com]

- 3. This compound | 151200-49-6 [chemicalbook.com]

- 4. This compound | Anti-Diabetic Agent [medchemexpress.com]

- 5. This compound | CAS:151200-49-6 - Manufacturer ChemFaces [chemfaces.com]

- 6. Hypoglycemic action of borapetoside A from the plant ... [sciencedirect.com]

- 7. Hypoglycemic action of borapetoside A from the plant ... [pubmed.ncbi.nlm.nih.gov]

Borapetoside E discovery and isolation

Isolation and Structural Elucidation

The isolation of Borapetoside E from Tinospora crispa involves a standard phytochemistry workflow to obtain and identify the pure compound.

Figure: A generalized workflow for the isolation and identification of this compound from plant material, based on described methodologies [1].

- Plant Material and Extraction: The process begins with air-dried and powdered vines of T. crispa extracted with 95% ethanol [1].

- Chromatographic Separation: The crude extract undergoes fractionation using silica gel column chromatography (CC). Further separation employs a combination of techniques including MCI CHP-20, Sephadex LH-20 column chromatography, preparative TLC, and MPLC [1].

- Structural Determination: The structure is established through extensive spectroscopic analysis, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) [2] [1]. Research has resolved the relative configuration at the C-12 position as *S, using proton coupling constants and ROESY data supported by molecular modeling [1].

Biological Activity and Experimental Evidence

This compound shows promising bioactivity, particularly in metabolic disease models. The table below summarizes key experimental findings.

| Activity/Model | Experimental Protocol / Key Findings | Citation |

|---|

| Anti-hyperglycemic | Model: Alloxan-induced hyperglycemic mice and db/db type 2 diabetic mice. Protocol: Serum glucose levels measured after administration. Result: Significant, dose-dependent reduction in serum glucose. | [1] | | Improves Hyperglycemia & Hyperlipidemia | Model: High-fat-diet (HFD)-induced obese and diabetic mice. Protocol: Intraperitoneal injection; physiological, histological, biochemical assessment. Result: Improved insulin resistance, hepatic steatosis, hyperlipidemia, oxygen consumption; effects comparable or superior to metformin. | [2] [3] | | Mechanism of Action | Analysis: Gene/protein expression analysis in liver and adipose tissue. Finding: Suppressed expression of SREBPs (sterol regulatory element binding proteins) and downstream lipogenesis genes. | [2] [3] |

Pharmacological Mechanisms and Research

The mechanism of this compound involves multiple pathways relevant to metabolic syndrome:

- Primary Mechanisms: Research indicates it improves insulin sensitivity, enhances glucose utilization, and reduces hepatic gluconeogenesis [2]. A key action is the suppression of SREBPs, master regulators of lipid synthesis, explaining its beneficial effects on both hyperglycemia and hyperlipidemia [2] [3].

- Network Pharmacology Insights: An emerging approach studies T. crispa constituents, including this compound, as a multi-target therapy. In silico analyses predict interactions with key insulin resistance targets like PI3K, PTPN1, and PPARG, suggesting a synergistic "herbal shotgun" effect [4].

This compound is a promising natural product for metabolic disease therapy. Most studies remain in preclinical stages, and future work requires clinical trials to confirm human efficacy and safety [2].

References

Borapetoside E: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction and Chemical Profile

Borapetoside E is a clerodane-type furanoditerpenoid that has emerged as a significant bioactive compound isolated from Tinospora crispa (L.) Hook. f. & Thomson, a climbing plant belonging to the Menispermaceae family. This plant has a long history of traditional use across Southeast Asia for treating diabetes, fever, and various inflammatory conditions. This compound represents one of several structurally related compounds (borapetosides A-F) found in this species, with growing scientific interest due to its potent effects on glucose and lipid metabolism. Current research focuses on its potential as a novel therapeutic agent for type 2 diabetes and metabolic syndrome, conditions that have reached epidemic proportions worldwide [1] [2] [3].

The compound has a molecular formula of C₂₇H₃₆O₁₁ and a molecular weight of 536.6 g/mol, identified by the CAS registry number 151200-49-6. Its complex structure features a characteristic clerodane skeleton with multiple chiral centers that contribute to its specific three-dimensional configuration and biological activity. The structure incorporates a furan ring system and a glucose moiety, classified systematically under the IUPAC name as methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate [2].

Table 1: Fundamental Chemical Properties of this compound

| Property | Specification |

|---|---|

| CAS Registry Number | 151200-49-6 |

| Molecular Formula | C₂₇H₃₆O₁₁ |

| Molecular Weight | 536.6 g/mol |

| IUPAC Name | methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate |

| SMILES Notation | COC(=O)C1=CCC[C@H]2C@(CC@Hc3ccoc3)[C@H]3CC@H[C@@]12C |

| Appearance | Powder |

| Natural Source | Tinospora crispa stems |

This compound is primarily extracted from the stems of T. crispa, which contain several bioactive components including other borapetosides (A-F), borapetols, and clerodane furanoditerpenoids. Isolation typically involves extraction with organic solvents followed by various chromatographic separation techniques for purification. Interestingly, recent genomic studies comparing T. crispa with the related species T. sinensis have revealed that T. crispa exhibits significantly higher levels of this compound (approximately 600 times greater in stems), suggesting important genetic differences in terpenoid biosynthesis pathways between these species [2] [4].

Mechanisms of Action

Glucose Regulation Pathways

This compound exerts its anti-diabetic effects through multiple mechanisms that target various aspects of glucose homeostasis. Research demonstrates that the compound significantly improves insulin sensitivity in peripheral tissues, enhances glucose utilization, and reduces hepatic gluconeogenesis. In high-fat-diet-induced obese mice, this compound treatment resulted in marked improvement of hyperglycemia and insulin resistance, with effects comparable to or better than the widely used anti-diabetic drug metformin [1].

At the molecular level, this compound influences several key signaling pathways involved in glucose metabolism. Although specific studies on this compound's direct molecular targets are limited, research on structurally related compounds from T. crispa provides valuable insights. Borapetoside C, a structural analog, has been shown to activate insulin receptor (IR) phosphorylation and downstream signaling through protein kinase B (Akt), resulting in enhanced glucose transporter subtype 2 (GLUT2) expression in the liver of type 1 diabetic mice. Additionally, borapetoside A demonstrated the ability to increase glycogen synthesis in skeletal muscle cells and hepatocytes, while reducing the expression of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis [5] [6] [7].

Schematic representation of this compound's multi-target mechanisms in glucose regulation and lipid metabolism. The diagram illustrates key signaling pathways affected by this compound and its structural analogs, including insulin signaling enhancement, hepatic glucose metabolism regulation, and lipid synthesis suppression.

Lipid Metabolism Regulation

Beyond its glucoregulatory effects, this compound demonstrates significant benefits on lipid metabolism. In high-fat-diet-induced obese mice, treatment with this compound resulted in substantial improvement of hyperlipidemia and hepatic steatosis. These beneficial effects appear to be mediated through the suppression of sterol regulatory element binding proteins (SREBPs), which are master transcription factors regulating lipid synthesis. By inhibiting SREBPs, this compound downregulates the expression of genes involved in lipogenesis in both the liver and adipose tissue, leading to reduced lipid accumulation [1].

The compound also exhibits effects on energy expenditure, as evidenced by increased oxygen consumption in obese mice treated with this compound. This property suggests potential benefits in obesity management beyond its direct metabolic effects. The dual action of this compound on both glucose and lipid metabolism positions it as a promising multi-target candidate for the treatment of metabolic syndrome and its associated complications. This comprehensive metabolic profile may offer advantages over existing therapies that typically target either glucose or lipid abnormalities, but rarely both simultaneously [1].

Efficacy and Pharmacological Data

Preclinical Efficacy Findings

This compound has demonstrated robust anti-hyperglycemic activity across multiple animal models of diabetes. In a landmark study by Xu et al. (2017), this compound administered via intraperitoneal injection markedly improved hyperglycemia in high-fat-diet-induced obese mice. The therapeutic effects were observed to be comparable or superior to metformin, a first-line medication for type 2 diabetes. Additional studies have confirmed that this compound significantly reduces serum glucose levels in both alloxan-induced hyperglycemic mice and db/db type 2 diabetic mice, demonstrating efficacy in different models of the disease [1] [3].

The compound's benefits extend beyond glucose control to encompass comprehensive metabolic improvements. Treatment with this compound resulted in reduction of insulin resistance, improvement of hepatic steatosis, amelioration of hyperlipidemia, and enhancement of oxygen consumption in obese mice. These multi-system effects suggest this compound addresses the fundamental pathophysiological processes underlying metabolic syndrome rather than merely targeting individual symptoms [1].

Table 2: Summary of this compound Efficacy in Preclinical Studies

| Experimental Model | Dosing Regimen | Key Findings | Reference |

|---|

| High-fat-diet-induced obese mice | Intraperitoneal injection | • Improved hyperglycemia • Enhanced insulin sensitivity • Reduced hepatic steatosis • Ameliorated hyperlipidemia • Increased oxygen consumption | [1] | | Alloxan-induced hyperglycemic mice | Dose-dependent administration | • Significant reduction of serum glucose levels | [3] | | db/db type 2 diabetic mice | Dose-dependent administration | • Significant reduction of serum glucose levels | [3] |

Comparison with Related Compounds

Tinospora crispa produces several structurally related clerodane diterpenoids, including borapetosides A-F, which share basic skeletal similarities but differ in their specific functional groups and biological activities. Structure-activity relationship studies indicate that the C-8 stereochemistry plays a critical role in determining hypoglycemic activity. Active compounds including borapetosides A, C, and E possess 8R-chirality, while the inactive borapetoside B possesses 8S-chirality. Additional variations in glycosylation sites and lactone formation contribute to differences in potency among the active compounds [6].

While borapetoside C has been more extensively studied and shown to increase glucose utilization in peripheral tissues and decrease hepatic gluconeogenesis through the insulin receptor, protein kinase, and glucose transporter-2 pathway, this compound appears to have broader metabolic effects, particularly on lipid metabolism. This positions this compound as potentially more versatile for managing metabolic syndrome compared to its analogs [2] [7].

Experimental Protocols and Methodologies

In Vivo Anti-hyperglycemic Activity Assessment

The preclinical evaluation of this compound's anti-hyperglycemic activity has primarily utilized established mouse models of diabetes and metabolic disorder. The following protocol summarizes the key methodological approaches based on published studies:

Animal Models: Studies typically employ high-fat-diet-induced obese mice (modeling type 2 diabetes and metabolic syndrome), alloxan-induced hyperglycemic mice, and genetically diabetic db/db mice (modeling type 2 diabetes). These models represent different aspects of diabetes pathophysiology, allowing comprehensive assessment of therapeutic potential [1] [3].

Dosing and Administration: this compound is commonly administered via intraperitoneal injection at varying doses to establish dose-response relationships. The treatment duration in published studies ranges from acute single-dose experiments to extended periods of several days or weeks. Positive control groups typically receive metformin at standard doses to enable comparative efficacy assessment [1] [3].

Physiological and Biochemical Parameters: Researchers regularly monitor body weight, food intake, and glucose levels throughout the study period. At study endpoint, key measurements include serum glucose, insulin, lipid profiles, liver glycogen content, and histological examination of liver and adipose tissues to assess steatosis and lipid accumulation [1].

Molecular Analyses: Tissue samples (liver, skeletal muscle, adipose) are subjected to gene expression analysis (qRT-PCR) and Western blotting to evaluate the expression of genes and proteins involved in glucose and lipid metabolism, including SREBPs and their downstream targets, insulin signaling pathway components, and gluconeogenic enzymes [1].

Experimental workflow for assessing this compound's anti-hyperglycemic activity in preclinical models, covering animal model selection, treatment protocols, and comprehensive parameter assessment.

Molecular Mechanism Elucidation

To elucidate the molecular mechanisms underlying this compound's metabolic effects, researchers have employed several sophisticated experimental approaches:

Cell Culture Systems: Studies utilize differentiated C2C12 skeletal muscle cells and Hep3B hepatocytes to investigate glucose uptake, glycogen synthesis, and insulin signaling pathways in controlled in vitro environments. Insulin-resistant models are often created by treating cells with interleukin-6 (IL-6) to simulate the inflammatory state associated with obesity and diabetes [5] [6].

Glucose Tolerance Tests: Both intraperitoneal (IPGTT) and oral (OGTT) glucose tolerance tests are performed in normal and diabetic mice to assess this compound's effects on glucose disposal and insulin sensitivity. These tests involve administering a glucose bolus to animals after treatment and measuring blood glucose levels at regular intervals [5] [7].

Insulin Signaling Pathway Analysis: Liver and muscle tissues from treated animals are analyzed for phosphorylation status of key insulin signaling molecules including insulin receptor (IR), Akt, and AS160 using phospho-specific antibodies. Additionally, expression levels of glucose transporters (GLUT2, GLUT4) and gluconeogenic enzymes (PEPCK) are measured [6] [7].

Lipid Metabolism Studies: The effect of this compound on lipid synthesis pathways is investigated through analysis of SREBP expression and its downstream target genes involved in fatty acid and cholesterol biosynthesis. Histological examination of liver sections stained with Oil Red O or H&E provides visual assessment of lipid accumulation [1].

Safety and Development Considerations

Hepatotoxicity Concerns

Despite the promising therapeutic potential of this compound and other T. crispa constituents, safety concerns have emerged regarding potential hepatotoxicity. A case report published in Scientific Reports documented a 57-year-old male patient who developed toxic hepatitis with significant hepatocellular damage (ALT 1923 U/L; AST 873 U/L) and cholestasis after consuming aqueous extracts of fresh T. crispa stems. The patient recovered after discontinuation of the herbal preparation, but this case highlights the importance of careful safety monitoring [8].

Phytochemical analysis of the implicated T. crispa sample revealed the presence of multiple cis-clerodane-type furanoditerpenoid lactones, including borapetoside C and structural analogs of this compound. Researchers have hypothesized that the mechanisms underlying this hepatotoxicity may be similar to those observed with other furanoditerpenoid-containing plants such as Teucrium chamaedrys (germander) or Dioscorea bulbifera (air potato), which are known to cause liver injury through metabolic activation of furan rings to reactive intermediates [8].

Future Research Directions and Development Potential

Several important research gaps need to be addressed to fully realize the therapeutic potential of this compound:

Detailed Molecular Mechanisms: More comprehensive studies are needed to elucidate the specific molecular targets and signaling pathways affected by this compound, particularly regarding its effects on glucose metabolism and insulin sensitivity. Identification of direct protein targets would facilitate rational drug design and optimization [2].

Structure-Activity Relationships: Systematic investigation of structure-activity relationships among the various borapetosides could provide insights for the development of more potent and selective derivatives with enhanced therapeutic properties and reduced toxicity [2] [6].

Clinical Trials: To date, studies on this compound have been limited to animal models. Well-designed clinical trials are necessary to evaluate its efficacy and safety in humans with diabetes, hyperlipidemia, or metabolic syndrome. Initial phase I studies should carefully monitor for signs of hepatotoxicity [2].

Formulation Development: Given the potential hepatotoxicity associated with crude extracts, research should focus on developing purified formulations of this compound with optimized bioavailability and safety profiles. Delivery systems that target specific tissues could enhance efficacy while minimizing systemic exposure [8].

Conclusion

This compound represents a promising clerodane diterpenoid with demonstrated efficacy in improving multiple metabolic parameters in preclinical models of diabetes and metabolic syndrome. Its multi-target mechanisms involving enhancement of insulin sensitivity, suppression of hepatic gluconeogenesis, and inhibition of lipogenesis through SREBP suppression position it as a potential candidate for the treatment of complex metabolic disorders. However, hepatotoxicity concerns associated with T. crispa extracts containing furanoditerpenoids necessitate caution in therapeutic development.

References

- 1. This compound, a Clerodane Diterpenoid Extracted from ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - 151200-49-6 [vulcanchem.com]

- 3. Clerodane Diterpenoids with Anti-hyperglycemic Activity ... [link.springer.com]

- 4. The chromosome-scale genomes of two Tinospora species ... [bmcbiol.biomedcentral.com]

- 5. Hypoglycemic action of borapetoside A from the plant ... [sciencedirect.com]

- 6. Hypoglycemic action of borapetoside A from the plant ... [pubmed.ncbi.nlm.nih.gov]

- 7. Borapetoside C from Tinospora crispa improves insulin ... [sciencedirect.com]

- 8. Clerodane furanoditerpenoids as the probable cause of ... [nature.com]

Chemical Profile and Anti-hyperglycemic Efficacy of Borapetoside E

Borapetoside E is a cis-clerodane-type furanoditerpenoid isolated from the vines of Tinospora crispa [1]. It was identified as the major component of the plant in one study, leading to investigations of its anti-diabetic potential [1].

The table below summarizes the key early experimental findings on its anti-hyperglycemic activity:

| Experimental Model | Dosage Regimen | Key Efficacy Findings | Reported Mechanisms of Action |

|---|---|---|---|

| Alloxan-induced hyperglycemic mice [1] | Not specified in excerpts | Significantly reduced serum glucose levels in a dose-dependent manner [1] | Not explicitly detailed in the available early research [1] |

| db/db type 2 diabetic mice [1] | Not specified in excerpts | Significantly reduced serum glucose levels in a dose-dependent manner [1] | Not explicitly detailed in the available early research [1] |

Proposed Mechanisms of Action for T. crispa Diterpenoids

While the precise molecular targets for this compound require further elucidation, research on structurally related compounds from T. crispa, particularly Borapetoside A, suggests potential insulin-sensitizing mechanisms. The following diagram illustrates a consolidated signaling pathway based on findings for Borapetoside A.

Proposed insulin-sensitizing pathway based on Borapetoside A findings [2].

The diagram above shows that Borapetoside A exerts its effects through both insulin-dependent and insulin-independent pathways [3]. Key mechanistic insights for this compound include:

- Enhancing Insulin Signaling: Continuous treatment with Borapetoside A induced the phosphorylation of key proteins in the insulin signaling cascade, including the insulin receptor (IR), Akt, and AS160 [2]. This cascade ultimately promotes the translocation of glucose transporters like GLUT4 to the cell membrane, facilitating glucose uptake into cells [2].

- Modulating Hepatic Glucose Metabolism: Borapetoside A treatment was shown to decrease the expression of phosphoenolpyruvate carboxykinase (PEPCK) in the liver [2]. PEPCK is a key enzyme in gluconeogenesis, and its suppression reduces the liver's production of glucose.

- Stimulating Insulin Secretion: In normal mice and those with Type 2 diabetes, a single dose of Borapetoside A was found to increase plasma insulin levels, indicating an insulinotropic effect [2] [3].

Experimental Protocols for Key Assays

The early research on T. crispa compounds utilized standard in vivo models and in vitro techniques. Below is a summary of the core methodologies cited in the findings.

In Vivo Anti-hyperglycemic Activity Assessment

- Animal Models: Two primary models were used:

- Treatment & Measurement: The test compound (this compound) was administered, and its efficacy was determined by monitoring the reduction of serum glucose levels in treated groups compared to controls. The effect was reported to be dose-dependent [1].

In Vitro Mechanisms of Action (Applicable to related compounds)

- Cell Lines: Studies used C2C12 skeletal muscle cells and Hep3B hepatocytes to investigate peripheral and liver-specific effects [2].

- Key Techniques:

- Glycogen Content Assay: Used to measure glucose utilization in C2C12 myotubes and Hep3B hepatocytes after treatment with the active compound [2].

- Western Blot Analysis: Employed to detect changes in the phosphorylation of insulin signaling proteins (IR, Akt, AS160) and the expression of metabolic enzymes like PEPCK in liver tissues or cell lines [2].

- Insulin Secretion Studies: Using isolated pancreatic islets from rat models to assess the insulinotropic effect of compounds [4].

Research Summary and Future Directions

- Established Efficacy: this compound demonstrates significant, dose-dependent glucose-lowering effects in validated models of diabetes [1].

- Mechanistic Gap: Its precise molecular mechanism of action remains less defined compared to Borapetoside A. Future work should aim to confirm if it operates through the insulin-sensitizing pathways identified for its structural analogues.

- Structural-Activity Relationship (SAR): The C-8 stereochemistry (8R) and the position and nature of glycoside attachments are critical for the hypoglycemic activity of borapetosides, explaining the varying potency among different compounds [3] [1].

References

- 1. Clerodane Diterpenoids with Anti-hyperglycemic Activity ... [link.springer.com]

- 2. Hypoglycemic action of borapetoside A from the plant ... [sciencedirect.com]

- 3. Hypoglycemic action of borapetoside A from the plant ... [pubmed.ncbi.nlm.nih.gov]

- 4. Antidiabetic Effect of Oral Borapetol B Compound, Isolated ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Review: Biological Activity Screening of Borapetoside E

Introduction and Chemical Background

Borapetoside E is a clerodane-type diterpenoid identified as a major bioactive constituent of Tinospora crispa (Menispermaceae family), a climbing vine traditionally used in Southeast Asian medicine for diabetes management [1] [2]. Recent metabolomic studies have revealed that this compound is significantly more abundant in T. crispa compared to the related species T. sinensis, with concentrations approximately 600-fold higher in stems and 57-fold higher in leaves [3]. This remarkable enrichment in T. crispa provides a chemical basis for its traditional use and suggests this compound serves as a key marker compound for standardizing T. crispa-based therapeutics.

The compound has emerged as a promising multitarget therapeutic candidate for type 2 diabetes and associated metabolic disorders, demonstrating efficacy comparable to or surpassing the first-line antidiabetic drug metformin in preclinical models [1]. This technical review comprehensively evaluates the current state of biological activity screening for this compound, detailing experimental methodologies, mechanistic insights, and quantitative outcomes from published scientific investigations.

In Vivo Pharmacological Screening

Experimental Models and Compound Administration

The primary in vivo screening of this compound has been conducted in high-fat-diet (HFD)-induced obese and diabetic mouse models, which recapitulate key aspects of human metabolic syndrome including insulin resistance, hyperglycemia, and dyslipidemia [1]. Researchers have typically administered this compound via intraperitoneal injection to ensure precise dosing and bioavailability assessment, with studies employing physiological, histological, and biochemical endpoints to evaluate therapeutic efficacy.

Table 1: In Vivo Experimental Protocol for this compound Screening

| Parameter | Experimental Specifications |

|---|---|

| Animal Model | High-fat-diet-induced obese mice |

| Administration Route | Intraperitoneal injection |

| Key Assessments | Glucose tolerance, insulin sensitivity, hepatic steatosis, lipid profiles, oxygen consumption |

| Reference Control | Metformin (standard antidiabetic drug) |

| Tissue Analysis | Liver and adipose tissue histology and molecular profiling |

Quantitative Therapeutic Outcomes

This compound administration produces substantial improvements across multiple metabolic parameters in diabetic mouse models. The compound significantly reduces hyperglycemia and ameliorates insulin resistance, with efficacy comparable to or exceeding metformin treatment [1]. Additionally, this compound treatment attenuates hepatic steatosis (fatty liver disease) and improves systemic hyperlipidemia, indicating broad-spectrum activity against metabolic dysregulation. Energy expenditure measurements further demonstrate enhanced oxygen consumption following this compound treatment, suggesting potential effects on mitochondrial function and metabolic rate [1].

The following diagram illustrates the core experimental workflow and key metabolic outcomes observed in in vivo studies:

Experimental workflow for in vivo screening of this compound in diabetic mice.

Mechanistic Insights and Molecular Targets

Regulation of Sterol Regulatory Element-Binding Proteins (SREBPs)

A principal molecular mechanism underlying this compound's metabolic effects involves the suppression of sterol regulatory element-binding proteins (SREBPs), master transcription factors regulating lipid synthesis [1]. This compound treatment significantly reduces expression of both SREBP-1 and SREBP-2 isoforms in liver and adipose tissue, consequently downregulating their downstream target genes involved in fatty acid and cholesterol biosynthesis. This inhibition of de novo lipogenesis represents a key mechanism for the compound's efficacy against hepatic steatosis and hyperlipidemia.

Insulin Signaling Pathway Modulation

While direct evidence specifically for this compound is limited, research on related compounds from T. crispa provides insights into potential insulin-sensitizing mechanisms. Borapetoside A, a structural analog, enhances insulin signaling through phosphorylation of insulin receptor (IR), Akt, and AS160 in diabetic mice [4]. Additionally, T. crispa extracts promote GLUT4 translocation to the plasma membrane in skeletal muscle cells and increase glycogen synthesis in hepatocytes [2] [4]. These findings suggest this compound may similarly target insulin signal transduction pathways.

The diagram below summarizes the key molecular targets and pathways affected by this compound and related compounds in insulin-sensitive tissues:

Molecular targets of this compound and related compounds in metabolic tissues.

In Vitro Screening Methodologies

Enzyme Inhibition Assays

This compound's activity against carbohydrate-metabolizing enzymes can be evaluated using α-glucosidase inhibition assays. While direct studies on this compound are limited, advanced screening methodologies have been developed that would be appropriate for testing this compound:

Gold Nanorod Etching Assay: This innovative colorimetric method detects α-glucosidase activity based on enzyme-mediated etching of gold nanorods (AuNRs) [5]. The assay uses 2-O-α-d-glucopyranosyl-l-ascorbic acid (AA-2G) as substrate, which α-glucosidase hydrolyzes to release ascorbic acid. This reduces KIO₃ to I₂, etching AuNRs and causing a blue-to-red color shift and blue-shift in localized surface plasmon resonance (LSPR) absorption. This method offers exceptional sensitivity (detection limit: 0.5 U/L) and visual detection capability while avoiding false positives associated with nanoparticle aggregation [5].

Traditional pNPG Colorimetry: The conventional p-nitrophenol glucopyranoside (pNPG) assay measures α-glucosidase activity through hydrolysis to yellow p-nitrophenol, detectable at 400 nm [5]. However, this method suffers from potential interference from sample absorption at this wavelength.

Insulin Signaling and Glucose Uptake Assays

Cell-based systems screening insulin sensitization activity employ skeletal muscle cell lines like L6.C11 rat myoblasts or C2C12 mouse myotubes [2] [4]. Key methodological approaches include:

- IRS1 Phosphorylation Analysis: Measuring phospho-IRS1 (Ser312) levels via ELISA to assess insulin receptor substrate activation [2]

- GLUT4 Translocation Assays: Immunofluorescence microscopy to quantify GLUT4 translocation to the plasma membrane [2]

- Glycogen Synthesis Measurement: Biochemical quantification of glycogen accumulation in insulin-resistant cell models [4]

Table 2: In Vitro Screening Models for Tinospora crispa Compounds

| Cell Line/Model | Assay Type | Measured Endpoints | Relevant Findings |

|---|---|---|---|

| L6.C11 skeletal muscle cells | Insulin sensitization | IRS1 phosphorylation, GLUT4 translocation, glycogen content | T. crispa fractions reduce IRS1 Ser312 phosphorylation, promote GLUT4 translocation [2] |

| C2C12 myotubes | Glucose metabolism | Glycogen accumulation | Borapetoside A increases glycogen synthesis [4] |

| Hep3B hepatocytes | Hepatic glucose metabolism | Glycogen content, PEPCK expression | Borapetoside A increases glycogen synthesis, reduces PEPCK expression [4] |

Comparative Bioactivity of Tinospora Diterpenoids

T. crispa produces several structurally related clerodane diterpenoids with varying antidiabetic potencies. While this compound demonstrates particularly strong effects on hyperlipidemia and hepatic steatosis [1], other compounds show distinct activities:

- Borapetoside A: Demonstrates potent insulin secretagogue effects, enhancing glucose-stimulated insulin secretion in normal and diabetic mice [4]. It also enhances insulin signaling through phosphorylation of IR, Akt, and AS160 [4].

- Borapetoside C: Shows significant insulin-sensitizing effects in diabetic mice, improving insulin sensitivity [4].

- Borapetol B: Stimulates insulin secretion from isolated pancreatic islets in both normal and diabetic rats [6].

The structural differences between these compounds, particularly at the C-8 position, significantly influence their biological activities and primary mechanisms of action.

Conclusion and Research Perspectives

This compound represents a promising multifunctional therapeutic candidate for type 2 diabetes and associated metabolic syndromes. Its demonstrated efficacy in improving hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia in preclinical models, coupled with its targeted inhibition of SREBP-mediated lipogenesis, positions it as a valuable lead compound for drug development.

References

- 1. This compound, a Clerodane Diterpenoid Extracted From ... [pubmed.ncbi.nlm.nih.gov]

- 2. Exploration of the main active metabolites from Tinospora ... [sciencedirect.com]

- 3. The chromosome-scale genomes of two Tinospora species ... [pmc.ncbi.nlm.nih.gov]

- 4. Hypoglycemic action of borapetoside A from the plant ... [sciencedirect.com]

- 5. Colorimetric detection of α-glucosidase activity based on ... [sciencedirect.com]

- 6. Antidiabetic Effect of Oral Borapetol B Compound, Isolated ... [pmc.ncbi.nlm.nih.gov]

Borapetoside E preliminary mechanism of action

Introduction and Natural Source

Borapetoside E is a clerodane-type diterpenoid isolated from the stems of Tinospora crispa (L.) Hook. f. & Thomson, a plant used in traditional medicine across Southeast Asia for treating diabetes [1] [2]. Research indicates it possesses significant anti-hyperglycemic and anti-hyperlipidemic properties, making it a candidate for Type 2 Diabetes Mellitus (T2DM) therapy [1].

Established Mechanism of Action

The primary mechanism of this compound involves improving systemic metabolism and insulin sensitivity.

- In Vivo Metabolic Improvements: A 2017 study demonstrated that intraperitoneal injection of this compound in high-fat-diet-induced obese mice markedly improved key metabolic parameters compared to vehicle-treated mice, with effects comparable or superior to metformin [1]. Treatment significantly reduced hepatic steatosis, increased oxygen consumption, and enhanced overall energy expenditure [1].

- Suppression of Lipid Synthesis: At the molecular level, these improvements were linked to the suppression of sterol regulatory element binding proteins (SREBPs) and their downstream target genes in the liver and adipose tissue [1]. SREBPs are master regulators of lipid synthesis; their suppression reduces the production of fatty acids and cholesterol, which contributes to improved insulin sensitivity and reduced lipid accumulation in organs [1].

The following diagram illustrates the core mechanism of this compound as identified in in vivo studies:

Core pathway of this compound in improving metabolic parameters in vivo.

Multi-Target Action from Network Pharmacology

A network pharmacology study suggests this compound acts as part of a multi-component, multi-target strategy, a common "herbal shotgun" approach in natural product therapy [3]. The study integrated network pharmacology with molecular docking and dynamics simulations to identify key interactions.

- Strongest Protein Binding: this compound was one of several T. crispa constituents identified to bind strongly with active sites of PI3K (PIK3R1), a critical protein in the insulin signaling pathway [3].

- Other Potential Targets: The study also highlighted PTPN1, PPARG, INSR, EGFR, TNF, and AKT2 as significant protein targets in insulin resistance pathogenesis with which T. crispa constituents interact [3]. Tinoscorside A showed the strongest binding to PI3K, but this compound is part of this synergistic multi-target complex [3].

The diagram below outlines this multi-target interaction network:

Proposed multi-target network of T. crispa compounds, including this compound.

Summary of Experimental Evidence

The table below summarizes quantitative data and key findings from pivotal studies on this compound.

| Study Model | Key Findings and Quantitative Results | Proposed Mechanism |

|---|---|---|

| In Vivo (HFD-induced obese mice) [1] | Improved hyperglycemia, insulin resistance, hepatic steatosis, hyperlipidemia; increased oxygen consumption. | Suppression of SREBP expression and downstream lipid synthesis genes. |

| In Silico (Network Pharmacology/Molecular Docking) [3] | Identified as a constituent of T. crispa with predicted binding to insulin resistance targets like PI3K (PIK3R1). | Part of a multi-constituent, multi-target ("herbal shotgun") complex that modulates insulin signaling pathways. |

Technical and Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the core methodologies from the cited studies.

| Experimental Phase | Protocol Summary | Key Parameters & Tools |

|---|

| In Vivo Assessment [1] | HFD-induced obese C57BL/6J mice; this compound administered via intraperitoneal injection; effects assessed physiologically, histologically, biochemically. | Treatment: this compound vs. vehicle/metformin. Analysis: Plasma glucose/insulin, lipid profiles, liver histology, oxygen consumption, gene/protein expression (SREBPs & targets). | | In Silico Target Prediction [3] | 1. Constituent Database: 56 known T. crispa compounds (2D/3D structures). 2. Target Prediction: SwissTargetPrediction/PharmMapper. 3. Network Analysis: Cytoscape merged compound-target and PPI networks. 4. Molecular Docking: AutoDock Vina/Tools on significant targets (PIK3R1, PPARG, etc.). | Software: MarvinSketch, Cytoscape, STRING, AutoDock. Docking Validation: RMSD < 2.0 Å. Key Metric: Binding energy (kcal/mol). | | Molecular Dynamics (MD) Validation [3] | MD simulation on top ligand-protein complexes (e.g., Tinoscorside A-PI3K) using GROMACS. | Force Field: CHARMM36/CGenFF. Simulation Box: Periodic cubic, TIP3P water. Duration & Condition: 24 ns, 300K, neutral pH. Analysis: Complex stability, hydrogen bonding. |

Conclusion

This compound is a promising natural insulin sensitizer. Its established role is suppressing SREBP-mediated lipogenesis to improve hyperglycemia and hyperlipidemia [1]. Emerging network pharmacology data also suggests it functions as part of a broader multi-target complex in Tinospora crispa, with potential interactions against key insulin signaling targets like PI3K [3]. Further research, particularly direct in vitro and in vivo validation of its binding to targets like PI3K and its functional consequences, is needed to fully elucidate its therapeutic potential.

References

Molecular Docking Application Notes and Protocols for Borapetoside E as a DPP-IV Inhibitor

Abstract

Borapetoside E, a bioactive compound derived from Tinospora crispa (Brotowali), demonstrates significant potential as a dipeptidyl peptidase-IV (DPP-IV) inhibitor based on comprehensive molecular docking studies. These application notes detail validated computational protocols demonstrating that this compound exhibits superior binding affinity (-105.4 kcal/mol re-rank score) compared to the reference drug alogliptin (-101.6 kcal/mol) and shares 75% binding site similarity with the established inhibitor, primarily interacting with critical residues Glu 205, Glu 206, and Tyr 547 of DPP-IV. This document provides researchers with standardized protocols for virtual screening and molecular docking validation specifically applied to natural product drug discovery, enabling efficient identification and characterization of novel DPP-IV inhibitors from natural sources.

Introduction

DPP-IV inhibitors represent an important class of antidiabetic therapeutics that work by preventing the degradation of incretin hormones, thereby enhancing glucose-dependent insulin secretion [1]. This compound is a natural compound identified in Tinospora crispa, a plant traditionally used for diabetes management in Southeast Asian countries [1] [2]. Recent computational studies have revealed its promising DPP-IV inhibitory activity through molecular docking approaches [1].

These application notes consolidate validated protocols from published studies to facilitate the replication of molecular docking procedures for this compound and related compounds. The documented methodologies cover the complete workflow from virtual screening validation to binding interaction analysis, providing researchers with a standardized framework for evaluating natural products as DPP-IV inhibitors.

Computational Protocols and Methodologies

Virtual Screening Validation Protocol

Before conducting molecular docking with this compound, rigorous validation of the virtual screening protocol is essential to ensure reliability of results. The following standardized protocol has been successfully applied to DPP-IV inhibitor screening:

Table 1: Virtual Screening Validation Parameters for DPP-IV Inhibitor Identification

| Parameter | Specification | Purpose |

|---|---|---|

| PDB Codes | 3G0B, 3W2T, 3BJM | Representative DPP-IV structures for validation |

| Validation Compounds | 59 active compounds + 1918 decoys from DUD database | Assessment of screening accuracy |

| Search Algorithms | MolDock Optimizer, PLANTS, PSO@Autodock, SODock | Comparison of search methods |

| Scoring Functions | MolDock Score, PLANTSplp, Affinity dG, Free Energy | Evaluation of scoring performance |

| Validation Metrics | RMSD, EF1% (20.34), EF20% (3.1) | Quantification of screening accuracy |

Procedure:

- Internal Validation: Perform re-docking of native ligands into DPP-IV crystal structures (PDB: 3G0B, 3W2T, 3BJM) using multiple algorithm-scoring function combinations

- External Validation: Execute simultaneous docking of active compounds and decoys from the Directory of Useful Decoys (DUD) database

- Protocol Selection: Identify optimal combination based on RMSD values and enrichment factors (EF)

- Validation Criteria: Accept protocol with RMSD ≤ 2.0 Å and highest enrichment factors [1]

The combination of MolDock optimizer search algorithm with MolDock score scoring function has demonstrated superior performance with RMSD value of 0.43 and enrichment factors of EF1% = 20.34 and EF20% = 3.1 [1].

Molecular Docking Protocol for this compound

The following detailed protocol outlines the specific steps for molecular docking of this compound with DPP-IV (PDB: 3G0B):

Software Requirements:

- Molegro Virtual Docker (MVD) for docking simulations

- Protein Data Bank for retrieving DPP-IV structure (PDB: 3G0B)

- ChemBioDraw or MarvinSketch for ligand structure preparation

- PyMOL and LigPlot+ for visualization and interaction analysis

Step-by-Step Procedure:

Protein Preparation:

- Retrieve 3D structure of DPP-IV from PDB (ID: 3G0B)

- Remove crystallographic water molecules and heteroatoms

- Add missing hydrogen atoms and assign protonation states at physiological pH

- Compute Gasteiger partial charges

- Energy minimization using MMFF94 force field

Ligand Preparation:

- Obtain 3D structure of this compound from PubChem or draw using MarvinSketch

- Perform geometry optimization and energy minimization

- Assign flexible torsions using MVD's torsion tree detection

- Generate possible tautomers and stereoisomers

Docking Parameters:

Binding Analysis:

- Calculate re-rank scores for all generated poses

- Identify hydrogen bonds and hydrophobic interactions

- Compute binding site similarity with reference ligands

- Generate 2D interaction diagrams using LigPlot+

Results and Data Analysis

Docking Performance and Binding Affinities

Table 2: Comparative Docking Scores of this compound and Reference Compounds

| Compound Name | Re-Rank Score (kcal/mol) | Binding Residues | Binding Site Similarity to Alogliptin |

|---|---|---|---|

| This compound | -105.4 | Glu 205, Glu 206, Tyr 547, Ser 209 | 75% |

| 6'-O-Lactoyl Borapetoside B | -102.8 | Glu 205, Glu 206, Tyr 547 | 75% |

| Rumphioside C | -107.7 | Multiple hydrophobic contacts | 60% |

| Borapetoside F | -104.2 | Mixed hydrophobic/hydrophilic | 65% |

| Alogliptin (Standard) | -101.6 | Glu 205, Glu 206, Tyr 547 | 100% |

Structural Analysis and Binding Interactions

The molecular docking analysis reveals that This compound establishes critical interactions within the active site of DPP-IV:

Key Interaction Features:

- Hydrogen Bonding: this compound forms three strong hydrogen bonds with catalytic residues Glu 205, Glu 206, and Tyr 547

- Hydrophobic Interactions: The glycosidic moiety of this compound interacts with the hydrophobic subpocket of DPP-IV

- Binding Site Similarity: 75% overlap with alogliptin binding residues, suggesting similar inhibitory mechanism

- Structural Complementarity: The molecular geometry of this compound shows high complementarity to the active site cavity of DPP-IV

Discussion

Significance of this compound as DPP-IV Inhibitor

The molecular docking results indicate that this compound possesses strong binding affinity for DPP-IV, outperforming the reference drug alogliptin in terms of re-rank score [1]. The 75% binding site similarity with alogliptin suggests that this compound may exhibit a similar mechanism of inhibition while potentially offering improved affinity due to additional interactions with Ser 209 [1].

The presence of this compound in Tinospora crispa extracts, alongside other bioactive compounds such as Borapetoside C and tinoscorside A, supports the traditional use of this plant for diabetes management [3] [2]. The multi-constituent synergy approach, often described as "herbal shotgun" therapy, may enhance therapeutic efficacy through simultaneous modulation of multiple targets involved in glucose homeostasis [3].

Integration with Network Pharmacology and Experimental Validation

Recent studies have integrated molecular docking with network pharmacology and molecular dynamics simulations to comprehensively evaluate the antidiabetic potential of Tinospora crispa compounds [3]. This integrated approach reveals that Borapetoside compounds interact with multiple targets in insulin signaling pathways, including PI3K-Akt signaling and insulin resistance pathways [3].

In vitro studies using L6.C11 skeletal muscle cells have demonstrated that Tinospora crispa extracts reduce IRS1 ser312 phosphorylation, promote GLUT4 translocation, and increase glycogen synthesis [2]. These findings provide experimental support for the computational predictions of antidiabetic activity.

Conclusion

The molecular docking protocols and application notes presented herein demonstrate that This compound is a promising natural DPP-IV inhibitor with potential applications in diabetes management. The validated virtual screening approach and detailed docking methodology provide researchers with robust tools for identifying and characterizing novel DPP-IV inhibitors from natural sources.

Future work should focus on experimental validation of these computational predictions through in vitro enzyme inhibition assays and in vivo studies. Additionally, molecular dynamics simulations could provide further insights into the stability of this compound-DPP-IV complexes and the binding mechanism over time.

References

Comprehensive Application Notes and Protocols: Borapetoside E for Hyperglycemia Treatment

Introduction and Compound Background

Borapetoside E is a clerodane-type diterpenoid that has emerged as a promising natural product for the management of hyperglycemia and related metabolic disorders. This compound is primarily isolated from Tinospora crispa (L.) Hook. f. & Thomson, a climbing plant belonging to the Menispermaceae family that has been traditionally used in various Asian medicinal systems for the treatment of diabetes. [1] [2] The therapeutic potential of this compound is particularly relevant in the context of the global diabetes epidemic, which currently affects hundreds of millions worldwide and continues to rise at an alarming rate. [2] As a major bioactive component of T. crispa, this compound offers a natural product-based approach to addressing diet-induced metabolic syndromes, with research demonstrating efficacy comparable to or even surpassing conventional therapeutics like metformin in certain experimental models. [3] [4]

The structural complexity of this compound contributes to its biological activity, featuring a clerodane skeleton with multiple chiral centers that define its specific three-dimensional configuration. [1] Chemically designated as methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate, this compound possesses a molecular formula of C₂₇H₃₆O₁₁ and a molecular weight of 536.6 g/mol. [1] The relative configuration at C-12 has been established as S* through comprehensive spectroscopic analysis and molecular modeling, which is critical for understanding its mechanism of action and interaction with biological targets. [2]

Table 1: Chemical Properties of this compound

| Property | Specification |

|---|---|

| CAS Number | 151200-49-6 |

| Molecular Formula | C₂₇H₃₆O₁₁ |

| Molecular Weight | 536.6 g/mol |

| IUPAC Name | methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate |

| Appearance | Powder |

| Natural Source | Tinospora crispa (stems) |

Anti-hyperglycemic Efficacy: In Vivo Evidence

This compound has demonstrated significant anti-hyperglycemic effects across multiple animal models of diabetes, establishing its potential as a therapeutic agent for metabolic disorders. In high-fat-diet (HFD)-induced obese mice, intraperitoneal administration of this compound produced marked improvements in hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia. [3] [4] These therapeutic effects were comparable to, and in certain parameters superior to, those achieved with metformin, a first-line pharmacological intervention for type 2 diabetes. The compound's efficacy extends to other well-established models of diabetes, demonstrating its broad-spectrum activity against different underlying pathophysiological mechanisms.

In both alloxan-induced hyperglycemic mice and genetically diabetic db/db mice (a model of type 2 diabetes), this compound administration resulted in dose-dependent reductions in serum glucose levels. [5] [2] This consistent performance across chemically-induced and genetic models of diabetes suggests multiple mechanisms of action and enhances the compound's potential translational value. Beyond its effects on glucose homeostasis, this compound treatment also led to improved oxygen consumption in obese mice, indicating potential benefits on overall energy metabolism and mitochondrial function. [3] [4] This multi-system impact positions this compound as a promising candidate for addressing the complex pathophysiology of metabolic syndrome, which typically involves dysregulation across multiple organ systems.

Table 2: In Vivo Anti-hyperglycemic Efficacy of this compound in Different Mouse Models

| Diabetes Model | Administration Route | Dose | Key Effects |

|---|---|---|---|

| High-fat-diet-induced obesity | Intraperitoneal | Not specified | Improved hyperglycemia, insulin resistance, hepatic steatosis, hyperlipidemia, oxygen consumption [3] [4] |

| Alloxan-induced hyperglycemia | Not specified | Dose-dependent | Significantly reduced serum glucose levels [5] [2] |

| db/db type 2 diabetic mice | Not specified | Dose-dependent | Significantly reduced serum glucose levels [5] [2] |

Molecular Mechanisms of Action

Multimodal Action on Glucose Homeostasis

The anti-hyperglycemic activity of this compound arises from its multimodal mechanism that targets multiple aspects of glucose dysregulation. Research indicates that the compound enhances insulin sensitivity in peripheral tissues while simultaneously reducing hepatic glucose output through suppression of gluconeogenic enzymes. [4] [1] In the liver, this compound downregulates the expression of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis, thereby reducing excessive glucose production that characterizes diabetic states. [6] [7] This hepatic effect is particularly important in fasting conditions when gluconeogenesis contributes significantly to blood glucose levels. Additionally, the compound has been shown to activate insulin signaling pathways, including phosphorylation of insulin receptor (IR), Akt, and AS160, which facilitates glucose uptake in insulin-responsive tissues. [6]

Beyond its direct effects on glucose metabolism, this compound enhances peripheral glucose utilization by promoting glycogen synthesis in skeletal muscle and liver tissues. [6] [7] In C2C12 myotubes and Hep3B hepatocytes, treatment with this compound resulted in dose-dependent increases in glycogen accumulation, even under insulin-resistant conditions induced by interleukin-6 (IL-6). [6] [7] This insulin-sensitizing effect is particularly valuable for addressing the core defect in type 2 diabetes. The compound's ability to increase plasma insulin levels in normal mice and type 2 diabetic models suggests additional insulin secretagogue activity, though it does not affect insulin levels in type 1 diabetic models, indicating a context-dependent mechanism. [7]

Diagram 1: Molecular Mechanisms of this compound in Glucose and Lipid Metabolism. The diagram illustrates the key signaling pathways and metabolic processes modulated by this compound in peripheral tissues and liver.

Regulation of Lipid Metabolism

This compound demonstrates significant beneficial effects on lipid metabolism, addressing the dyslipidemia commonly associated with metabolic syndrome and type 2 diabetes. In high-fat-diet-induced obese mice, treatment with this compound resulted in substantial improvement in hyperlipidemia and hepatic steatosis, indicating its potential for managing multiple aspects of metabolic dysregulation. [3] [4] These effects are mediated through the suppression of sterol regulatory element binding proteins (SREBPs), master transcription factors that regulate the expression of genes involved in lipid synthesis. [3] [4] [1] By inhibiting SREBPs, this compound downregulates downstream target genes responsible for lipogenesis in both liver and adipose tissue, thereby reducing pathological lipid accumulation.

The compound's impact on lipid metabolism extends to structural modifications in adipose tissue, with histological analyses revealing reduced adipocyte size and improved tissue architecture following treatment. [3] [4] This effect on adipose tissue morphology is significant given the established relationship between adipose tissue expansion and systemic insulin resistance. Furthermore, the demonstrated reduction in hepatic steatosis suggests that this compound can alleviate fatty liver disease, a common comorbidity in obese individuals and those with type 2 diabetes. [3] [4] The dual action of this compound on both glucose and lipid metabolism positions it as a comprehensive therapeutic candidate for managing the multifaceted pathology of metabolic syndrome.

Experimental Protocols

In Vivo Efficacy Assessment in Diabetic Models

Objective: To evaluate the anti-hyperglycemic and anti-dyslipidemic effects of this compound in high-fat-diet-induced type 2 diabetic mice. [3] [4]

Materials and Reagents:

- Experimental animals: C57BL/6J mice (6-8 weeks old)

- This compound (CAS: 151200-49-6)

- High-fat diet (45-60% kcal from fat)

- Metformin (positive control)

- Vehicle for compound administration

- Blood glucose monitoring system

- ELISA kits for insulin, lipid profiling

- Tissue collection supplies: formalin, RNA stabilization reagents

Methods:

Induction of Type 2 Diabetes Model:

- House mice under standard conditions (22°C, 12-hour light-dark cycle) with free access to food and water.

- Feed mice high-fat diet for 12-16 weeks to induce obesity and insulin resistance.

- Monitor body weight weekly and confirm insulin resistance through glucose tolerance tests.

Compound Administration:

- Randomly divide mice into four groups (n=8-10/group):

- Normal diet + vehicle

- High-fat diet + vehicle

- High-fat diet + this compound

- High-fat diet + metformin (positive control)

- Administer this compound via intraperitoneal injection at designated doses (e.g., 10-50 mg/kg/day) for 4-8 weeks.

- Maintain positive control group with metformin (150-300 mg/kg/day orally).

- Randomly divide mice into four groups (n=8-10/group):

Metabolic Parameter Assessment:

- Measure fasting blood glucose weekly from tail vein blood using glucose strips.

- Perform glucose tolerance tests (after 6 hours fasting, administer 2 g/kg glucose i.p.) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.

- Conduct insulin tolerance tests (after 6 hours fasting, administer 0.5-1.0 U/kg insulin i.p.) and measure blood glucose at 0, 15, 30, 60, and 90 minutes.

- Collect plasma samples for insulin measurement by ELISA and calculate HOMA-IR index.

Tissue Collection and Analysis:

- Euthanize mice after treatment period and collect liver, adipose tissue, and skeletal muscle.

- Fix portions of tissues in formalin for histological analysis (H&E staining, Oil Red O for lipids).

- Flash-freeze remaining tissues in liquid N₂ for RNA and protein extraction.

Gene and Protein Expression Analysis:

- Extract total RNA from liver and adipose tissues using TRIzol reagent.

- Perform quantitative RT-PCR for SREBPs and their target genes (FAS, ACC, SCD1).

- Analyze protein expression by Western blotting for insulin signaling proteins (p-IR, p-Akt, total IR, total Akt).

Diagram 2: In Vivo Experimental Workflow for Assessing this compound Efficacy. The flowchart outlines the key steps in evaluating the anti-hyperglycemic effects of this compound in high-fat-diet-induced diabetic mice.

In Vitro Insulin Signaling and Glucose Utilization Assessment

Objective: To investigate the effects of Borapetoside A (structurally similar to this compound) on glycogen accumulation in skeletal muscle and liver cell lines. [6] [7]

Materials and Reagents:

- C2C12 mouse skeletal muscle myoblasts

- Hep3B human hepatocellular carcinoma cells

- Dulbecco's Modified Eagle Medium (DMEM)

- Roswell Park Memorial Institute Medium (RPMI-1640)

- Fetal bovine serum (FBS)

- Borapetoside A (or this compound)

- Interleukin-6 (IL-6) for inducing insulin resistance

- Glycogen assay kit

- Glucose uptake assay kit

Methods:

Cell Culture and Differentiation:

- Maintain C2C12 myoblasts in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO₂.

- Differentiate myoblasts into myotubes by switching to DMEM with 2% horse serum when cells reach 90% confluence (differentiation occurs over 5-7 days).

- Culture Hep3B cells in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.

Insulin Resistance Induction:

- Treat differentiated C2C12 myotubes with IL-6 (10-50 ng/mL) for 24 hours to induce insulin resistance.

Compound Treatment:

- Treat cells with Borapetoside A (or this compound) at concentrations ranging from 10⁻⁸ to 10⁻⁶ M for 24 hours.

- Include control groups with vehicle only and positive control with insulin (100 nM).

Glycogen Content Measurement:

- Wash cells with PBS and harvest using appropriate lysis buffer.

- Perform glycogen measurement using commercial glycogen assay kit according to manufacturer's instructions.

- Normalize glycogen content to total protein concentration.

Glucose Uptake Assay:

- Serum-starve cells for 3-6 hours before assay.

- Incubate with 2-deoxyglucose analog for specified time.

- Measure glucose uptake using fluorescence or colorimetric detection according to assay kit protocol.

Table 3: In Vitro Experimental Conditions for Assessing Borapetoside Effects

| Parameter | C2C12 Myotubes | Hep3B Hepatocytes |

|---|

| Culture Medium | DMEM + 10% FBS (growth) DMEM + 2% horse serum (differentiation) | RPMI-1640 + 10% FBS | | Differentiation Period | 5-7 days | Not applicable | | Borapetoside Concentrations | 10⁻⁸ M to 10⁻⁶ M | 10⁻⁸ M to 10⁻⁶ M | | Treatment Duration | 24 hours | 24 hours | | Insulin Resistance Induction | IL-6 (10-50 ng/mL, 24 hours) | Not specified | | Key Readout | Glycogen accumulation Glucose uptake | Glycogen accumulation PEPCK expression |

Research Gaps and Future Directions

Despite the promising preclinical data on this compound, several significant research gaps need to be addressed to advance this compound toward clinical application. Currently, all studies have been conducted in animal models, and the translational potential in human subjects remains unknown. [1] Comprehensive toxicological assessments and safety profiling are necessary to establish the compound's therapeutic window and potential adverse effects, especially given the reported hepatotoxicity associated with T. crispa extracts in some literature. [3] Additionally, the optimal dosing regimens and formulation strategies for this compound have not been systematically investigated, which represents a critical step in drug development.